molecular formula C24H30O12 B3030184 8-p-Coumaroylharpagide CAS No. 87686-74-6

8-p-Coumaroylharpagide

Cat. No. B3030184
CAS RN: 87686-74-6
M. Wt: 510.5 g/mol
InChI Key: AZKQDXZMKREFDY-UHFFFAOYSA-N
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Description

8-p-Coumaroylharpagide is not directly mentioned in the provided papers; however, it is related to p-coumaric acid (p-CA), which is a phenolic acid known for its beneficial effects against several diseases. p-Coumaric acid is widely distributed in the plant kingdom and can be found in free form or conjugated with other molecules, which affects its bioavailability and metabolic pathways. Due to its pharmacological potential, including antioxidant, anti-inflammatory, antineoplastic, and antimicrobial activities, p-coumaric acid is of significant interest in the scientific community .

Synthesis Analysis

The synthesis of compounds related to this compound, such as p-coumaric acid derivatives, is not explicitly detailed in the provided papers. However, the isolation of p-coumaroyl esterase from the anaerobic fungus Neocallimastix strain MC-2 suggests that enzymes can be used to release p-coumaroyl groups from complex molecules in nature . This enzymatic activity could potentially be applied in the synthesis or modification of this compound and its derivatives.

Molecular Structure Analysis

While the molecular structure of this compound is not discussed, the structure of p-coumaric acid, which may be a component of this compound, consists of a phenolic ring and an acrylic acid moiety. The presence of the phenolic hydroxyl group is crucial for the compound's antioxidant activity . Understanding the structure of p-coumaric acid can provide insights into the structural aspects of this compound that may be responsible for its biological activities.

Chemical Reactions Analysis

The provided papers do not offer specific information on the chemical reactions involving this compound. However, the enzymatic activity of p-coumaroyl esterase indicates that p-coumaroyl groups can be cleaved from larger molecules, which could be relevant for understanding the chemical behavior of this compound in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly addressed in the provided papers. Nonetheless, the properties of p-coumaric acid, such as its solubility, stability, and reactivity, are likely to influence the behavior of its derivatives, including this compound. The analytical methods for p-coumaric acid, such as high-performance liquid chromatography, are essential for determining these properties in various matrices .

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

8-p-Coumaroylharpagide, identified as a representative iridoid of Harpagophytum zeyheri, has been shown to possess analgesic and anti-inflammatory properties. These findings are significant in the context of Harpagophytum procumbens and Harpagophytum zeyheri, commonly known for their therapeutic uses in treating inflammatory disorders. The ratio of harpagoside to this compound can distinguish between these species, both of which are accepted as sources for the drug Harpagophyti radix (Baghdikian et al., 1997).

Contribution to Novel Alkaloid Formation

This compound plays a role in the formation of new pyridine monoterpene alkaloids (PMTAs) through chemical conversion. This process, observed in Harpagophytum procumbens and Harpagophytum zeyheri, leads to the production of novel PMTAs with potential pharmacological relevance (Baghdikian et al., 1999).

Metabolism by Human Intestinal Bacteria

The metabolism of this compound by human intestinal bacteria results in the conversion of this compound into aucubinine B, a pyridine monoterpene alkaloid. This metabolic pathway is relevant for understanding the pharmacological actions of Harpagophytum extracts, as these bacteria-mediated transformations may influence the bioactivity of these compounds in humans (Baghdikian et al., 1999).

Inhibition of Human Leukocyte Elastase

This compound, among other compounds isolated from Harpagophytum procumbens, exhibits inhibitory activity against human neutrophil elastase. Although the inhibition is comparatively weak, a dose-dependence is observed, suggesting potential therapeutic applications in conditions where neutrophil elastase plays a pathogenic role (Boje et al., 2003).

Influence on Cyclooxygenase-2 Expression

In a study examining the effects of Harpagophytum procumbens extracts on COX-2 expression, it was found that this compound, among other major glycosides, exhibited significant activity in reducing COX-2 expression. This finding is crucial in understanding the anti-inflammatory mechanism of Devil's Claw and the role of this compound in this process (Abdelouahab & Heard, 2008).

properties

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKQDXZMKREFDY-CBLWINFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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